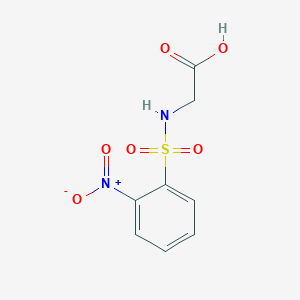

2-(2-Nitrobenzenesulfonamido)acetic acid

Description

Properties

IUPAC Name |

2-[(2-nitrophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6S/c11-8(12)5-9-17(15,16)7-4-2-1-3-6(7)10(13)14/h1-4,9H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTWAEHEZATPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15054-42-9 | |

| Record name | 2-(2-nitrobenzenesulfonamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2 Nitrobenzenesulfonamido Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-(2-nitrobenzenesulfonamido)acetic acid, two primary disconnections are most logical: the sulfonamide C-N bond and the N-C bond of the acetic acid moiety.

Disconnection 1: Sulfonamide Bond (C-S)

The most common and direct disconnection is at the sulfonamide bond. This leads to two key synthons: an electrophilic 2-nitrobenzenesulfonyl species and a nucleophilic glycine (B1666218) equivalent. The corresponding chemical reagents are 2-nitrobenzenesulfonyl chloride and glycine. This is often the most efficient and widely used strategy.

Disconnection 2: N-C Bond of the Acetic Acid Moiety

An alternative disconnection breaks the bond between the sulfonamide nitrogen and the acetic acid's methylene (B1212753) carbon. This approach suggests an alkylation reaction, where 2-nitrobenzenesulfonamide (B48108) acts as a nucleophile and a haloacetic acid derivative serves as the electrophile.

These retrosynthetic pathways form the basis for the classical synthetic routes discussed in the following sections.

Classical and Established Synthetic Routes to this compound

Classical synthetic methods for preparing this compound and its analogues have been well-established, primarily relying on robust and predictable reaction types.

Approaches Involving Sulfonamide Bond Formation

The formation of the sulfonamide bond is a cornerstone of this synthetic approach. The most prevalent method involves the reaction of an amino acid with a sulfonyl chloride.

The synthesis commences with the reaction of glycine with 2-nitrobenzenesulfonyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction and for deprotonating the amino group of glycine, thereby increasing its nucleophilicity. Common bases for this transformation include sodium hydroxide (B78521), sodium carbonate, or tertiary amines like triethylamine (B128534) or pyridine (B92270). The reaction is typically carried out in a solvent system that can accommodate both the organic and aqueous components, such as a mixture of water and a suitable organic solvent.

A study on the nosylation of glycine residues highlighted that careful control of stoichiometry is essential. For instance, adding only one equivalent of 2-nitrobenzenesulfonyl chloride is crucial to achieve mono-nosylation and avoid the formation of bis-nosylated byproducts. acs.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Glycine | 2-Nitrobenzenesulfonyl Chloride | Sodium Hydroxide | Water/Dioxane | This compound |

| Glycine Methyl Ester | 2-Nitrobenzenesulfonyl Chloride | Triethylamine | Dichloromethane | Methyl 2-(2-nitrobenzenesulfonamido)acetate |

This interactive table summarizes common reaction conditions for the sulfonamide bond formation.

Strategies for Introducing and Modifying the Acetic Acid Moiety

An alternative to the direct use of glycine is the introduction of the acetic acid moiety onto a pre-formed sulfonamide. This can be achieved through the alkylation of 2-nitrobenzenesulfonamide with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base, typically a carbonate or hydroxide, deprotonates the sulfonamide nitrogen to form a nucleophilic anion that subsequently displaces the halide.

For analogous structures, intermolecular condensation of a sulfonamide with chloroacetic acid derivatives in anhydrous dimethylformamide (DMF) has been reported to proceed at temperatures between 60–80°C. The ester derivative, methyl 2-(2-nitrobenzenesulfonamido)acetate, can also be synthesized and subsequently hydrolyzed to the desired carboxylic acid. This two-step approach can sometimes offer advantages in terms of solubility and purification.

| Sulfonamide Precursor | Alkylating Agent | Base | Solvent |

| 2-Nitrobenzenesulfonamide | Chloroacetic Acid | Potassium Carbonate | Acetone |

| 2-Nitrobenzenesulfonamide | Ethyl Bromoacetate | Sodium Ethoxide | Ethanol |

This interactive table outlines typical conditions for the alkylation strategy.

Nitration and Functionalization of the Benzene (B151609) Ring

Introducing the nitro group at the ortho position of the benzene ring is a critical step. This is typically achieved through electrophilic aromatic substitution. While direct nitration of N-phenylsulfonamidoacetic acid could be envisioned, it presents challenges regarding regioselectivity and potential side reactions.

A more controlled and common approach is to start with a pre-functionalized benzene ring. The synthesis of the key intermediate, 2-nitrobenzenesulfonyl chloride, generally begins with a starting material that already contains the nitro group in the desired position, such as 2-nitrochlorobenzene or 2-nitrophenol. For instance, o-nitrochlorobenzene can be converted to the corresponding sulfonic acid, which is then treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield 2-nitrobenzenesulfonyl chloride. nih.gov

The nitration of benzene and its derivatives is a classic example of electrophilic aromatic substitution, typically employing a mixture of concentrated nitric acid and sulfuric acid. youtube.comyoutube.commasterorganicchemistry.comyoutube.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

Modern and Catalyst-Driven Synthetic Pathways

While classical methods are reliable, modern synthetic chemistry has seen the emergence of powerful catalyst-driven reactions that can offer milder conditions, greater functional group tolerance, and improved efficiency.

Transition Metal-Catalyzed Coupling Reactions in Synthesis of this compound and its Analogues

Transition metal catalysis, particularly with copper and palladium, has revolutionized the formation of carbon-nitrogen bonds. These methods present advanced alternatives for the synthesis of the sulfonamide linkage in this compound and its analogues.

Copper-Catalyzed C-N Coupling (Chan-Lam Coupling)

The Chan-Lam coupling reaction provides a versatile method for the formation of C-N bonds under relatively mild conditions. nih.gov This reaction typically involves the coupling of an amine with a boronic acid, catalyzed by a copper(II) salt, such as copper(II) acetate, often in the presence of a base like pyridine or triethylamine and an oxygen source. nih.gov In the context of synthesizing analogues of the target molecule, one could envision the coupling of 2-nitrobenzenesulfonamide with a suitable acetic acid derivative bearing a boronic acid functionality.

A new method for constructing sulfonamides via a copper-catalyzed oxidative coupling between sodium sulfinates and amines has also been described, offering an alternative route to the sulfonamide bond. rsc.org

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. This methodology could be applied to the synthesis of N-arylglycine derivatives, which are precursors to the target molecule. For example, a palladium catalyst could be used to couple an ortho-nitro-substituted aryl halide with a glycine ester.

Recent research has also demonstrated the palladium-catalyzed enantioselective three-component reaction of glyoxylic acid, sulfonamides, and aryltrifluoroborates to produce α-arylglycine derivatives. nih.govchemrxiv.org This highlights the potential of modern catalytic methods to construct complex amino acid derivatives with high levels of control.

| Catalytic System | Reactant 1 | Reactant 2 | Application in Synthesis |

| Copper(II) Acetate/Pyridine | 2-Nitrobenzenesulfonamide | Acetic acid derivative with boronic acid | Formation of the N-C bond of the glycine moiety |

| Palladium(0)/Ligand | ortho-Nitroaryl Halide | Glycine Ester | Formation of the N-aryl bond |

| Palladium(II) Acetate/Ligand | Aryltrifluoroborate | Sulfonamide, Glyoxylic Acid | Synthesis of α-arylglycine analogues |

Organocatalytic Methodologies for Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives for the construction of chiral molecules. While specific organocatalytic methods for the stereoselective synthesis of this compound are not extensively documented in dedicated studies, the principles of organocatalysis can be applied to envision such pathways. The core of the molecule, a secondary sulfonamide derived from an amino acid, presents opportunities for creating chiral environments.

A key potential application lies in atroposelective N-acylation. Although the target molecule itself is not atropisomeric, related strategies demonstrate the power of organocatalysis in controlling stereochemistry around the N-S bond. For instance, chiral isothiourea catalysts have been successfully employed in the atroposelective N-acylation of aniline-derived sulfonamides. acs.org This approach could theoretically be adapted to a dynamic kinetic resolution of a suitable prochiral precursor to this compound.

Another relevant area is the organocatalytic synthesis of N-N axially chiral compounds, which has been achieved through atroposelective N-acylation using cinnamic anhydrides and chiral amine catalysts. rsc.orgnih.gov These reactions highlight the ability of organocatalysts to create highly ordered transition states that control the stereochemical outcome of acylation reactions involving nitrogen nucleophiles. Proline sulfonamide-based organocatalysts have also shown significant potential in various asymmetric transformations, including aldol (B89426) and Mannich reactions, underscoring their versatility. nih.govgoogle.com

Table 1: Potential Organocatalytic Strategies for Stereoselective Synthesis

| Catalytic Approach | Catalyst Type | Potential Application to Target Synthesis | Anticipated Challenge |

| Atroposelective N-Acylation | Chiral Isothiourea (e.g., HBTM) | Kinetic resolution of a suitable prochiral aniline (B41778) precursor prior to the introduction of the acetic acid moiety. | The target molecule itself is not atropisomeric; this would apply to a precursor. |

| Asymmetric N-Sulfonylation | Chiral DMAP or PPY derivatives | Enantioselective sulfonylation of glycine or a glycine ester derivative. | Controlling enantioselectivity at the nitrogen atom of a simple amino acid can be challenging. |

| Dynamic Kinetic Resolution | Proline-derived catalysts | Resolution of a racemic precursor to afford an enantiomerically enriched product. | Requires a racemizing substrate and a highly selective catalyst. |

This table is illustrative and based on methodologies applied to analogous structures, as direct research on organocatalytic synthesis for this specific compound is limited.

Photochemical and Electrochemical Approaches

Photochemical Synthesis: The application of photochemistry to the synthesis of this compound is not a well-documented area. However, the 2-nitrobenzyl group is a well-known photolabile protecting group. The photochemical rearrangement of o-nitrobenzaldehyde to o-nitrosobenzoic acid is a classic reaction that proceeds through a ketene (B1206846) intermediate. researchgate.net This inherent photoreactivity of the ortho-nitroaryl system suggests potential for novel synthetic routes. For instance, irradiation of N-acyl-2-nitrodiphenylamines leads to the formation of phenazine (B1670421) N-oxides, indicating that the nitro group can participate in intramolecular cyclization reactions under photochemical conditions. acs.org

A hypothetical photochemical approach could involve the light-induced coupling of a suitable precursor. More commonly, the 2-nitrobenzenesulfonyl group is used as a photolabile protecting group for amines. Its cleavage is typically achieved by irradiation with UV light (around 350 nm). While this is a deprotection strategy, it underscores the potential to use light to mediate reactions involving this functional group. A divergent strategy could involve the photocatalytic conversion of a carboxylic acid into a sulfinamide, which can then be oxidized to the corresponding sulfonamide. acs.org

Electrochemical Synthesis: Electrosynthesis offers a green and often reagent-free alternative to traditional chemical methods. The synthesis of sulfonamides can be achieved through the electrochemical oxidative coupling of amines and thiols. chemistryviews.org This approach avoids the use of highly reactive sulfonyl chlorides. Another electrochemical method involves the direct sulfonylation of amines with sulfonyl hydrazides under catalyst-free conditions in an aqueous medium.

More directly relevant to the synthesis of this compound would be the electrochemical reduction of 2-nitrobenzenesulfonyl chloride to generate a reactive intermediate for coupling with glycine. The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been studied, revealing that the mechanism is dependent on the position of the nitro group. researchgate.net Furthermore, electrochemical methods have been developed for the selective cleavage of sulfonimides to yield sulfonamides, demonstrating the fine control achievable with electrochemistry for reactions involving the sulfonamide bond. acs.org This high degree of chemoselectivity could be harnessed to construct the target molecule with minimal side products.

Table 2: Comparison of Potential Photochemical and Electrochemical Methods

| Method | Key Principle | Potential Reactants | Advantages |

| Photochemical | Light-induced reaction | A nitro-containing precursor and a glycine synthon | High spatial and temporal control; potential for novel reaction pathways. |

| Electrochemical | Electron-driven reaction | 2-nitrobenzenethiol and glycine (oxidative coupling) | Avoids hazardous reagents like sulfonyl chlorides; mild reaction conditions. chemistryviews.org |

| Electrochemical | Electron-driven reaction | 2-nitrobenzenesulfonyl chloride and glycine (reductive coupling) | Potential for high selectivity and efficiency. |

This table presents hypothetical applications of advanced methodologies, as direct experimental data for the synthesis of this compound using these specific methods is not widely available.

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The synthesis of this compound can be evaluated and improved based on these principles.

Atom economy is a measure of the efficiency of a reaction in converting reactant atoms to the desired product. The conventional synthesis of this compound proceeds via the reaction of 2-nitrobenzenesulfonyl chloride with glycine, typically in the presence of a base like sodium hydroxide to neutralize the HCl byproduct.

Reaction: C₆H₄ClNO₄S (2-nitrobenzenesulfonyl chloride) + C₂H₅NO₂ (glycine) + NaOH → C₈H₈N₂O₆S (product) + NaCl + H₂O

To calculate the theoretical atom economy, we use the formula: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.orgomnicalculator.comyoutube.com

Table 3: Atom Economy Calculation for the Conventional Synthesis

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 2-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | Reactant |

| Glycine | C₂H₅NO₂ | 75.07 | Reactant |

| Sodium Hydroxide | NaOH | 40.00 | Reactant (Base) |

| This compound | C₈H₈N₂O₆S | 260.22 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

| Water | H₂O | 18.02 | Byproduct |

Calculation: Sum of reactant molecular weights = 221.62 + 75.07 + 40.00 = 336.69 g/mol Atom Economy = (260.22 / 336.69) x 100 = 77.3%

An atom economy of 77.3% is respectable for a substitution reaction. However, it still indicates that nearly 23% of the reactant mass is converted into byproducts (NaCl and H₂O). primescholars.comscranton.edu Alternative routes that avoid the formation of salt byproducts could improve this metric. For instance, a hypothetical direct condensation of a "2-nitrobenzenesulfonic acid" with glycine that only eliminates water would have a significantly higher atom economy.

The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Performing reactions in greener solvents like water or under solvent-free conditions is highly desirable.

The synthesis of sulfonamides has been successfully demonstrated in aqueous media. For example, reacting sulfonyl chlorides with amino acids in water using sodium carbonate as the base is an effective and environmentally friendly method. mdpi.com This approach is directly applicable to the synthesis of this compound and avoids the use of organic solvents like pyridine or dichloromethane.

Solvent-free synthesis is another powerful green chemistry technique. The synthesis of various sulfonamide derivatives has been achieved using solid supports like montmorillonite (B579905) K10 or florisil (B1214189) under solvent-free and microwave-assisted conditions. researchgate.net These solid supports can act as catalysts and are easily separated from the reaction mixture. A solvent-free approach for synthesizing sulfonamides from N-silylamines and sulfonyl chlorides has also been reported, where the volatile trimethylsilyl (B98337) chloride byproduct can be easily removed. nih.gov

Table 4: Comparison of Solvent Strategies

| Method | Solvent | Conditions | Green Chemistry Advantages |

| Conventional | Pyridine/DCM | Room Temperature | - |

| Aqueous Synthesis | Water | Room Temperature, Na₂CO₃ base | Eliminates toxic organic solvents, safer process. mdpi.com |

| Solvent-Free | None (Solid Support) | Microwave irradiation | Reduces waste, shorter reaction times, easy catalyst separation. researchgate.net |

| Solvent-Free | None (N-silylated glycine) | Reflux | Eliminates solvent, volatile byproduct is easily recovered. nih.gov |

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These reactions are often highly selective, occur under mild conditions (aqueous media, ambient temperature, and pressure), and are environmentally benign. mdpi.com

While a specific enzyme for the direct synthesis of this compound has not been identified, several enzymatic strategies could be envisioned.

Lipase-Catalyzed Amidation: Enzymes like Candida antarctica lipase (B570770) B (CALB) are known to catalyze the formation of amide bonds from carboxylic acids and amines. mdpi.com It is conceivable that a lipase could be used to couple glycine (or an ester thereof) with a suitable activated derivative of 2-nitrobenzenesulfonic acid.

Hydrolase-Mediated Synthesis: In a reverse hydrolysis mode, proteases or lipases could potentially catalyze the direct condensation of 2-nitrobenzenesulfonic acid and glycine.

Transformations on the Precursors: Biocatalysis could also be used to create the precursors. For example, oxidoreductases could be employed for the selective oxidation of a precursor to introduce the nitro group, or aldolases could be used to construct chiral backbones for related derivatives. nih.gov

The development of biocatalytic routes for sulfonamide synthesis is an active area of research. These methods hold the promise of creating more sustainable and efficient pathways to important chemical building blocks like this compound. mdpi.commdpi.com

Chemical Reactivity and Derivatization Studies of 2 2 Nitrobenzenesulfonamido Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The terminal carboxylic acid group is a versatile handle for modification through various classical and modern synthetic methods.

The carboxylic acid of 2-(2-nitrobenzenesulfonamido)acetic acid can be readily converted into esters and amides, which is a common strategy in medicinal chemistry and peptide synthesis. nih.gov

Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. libretexts.orglibretexts.org The reaction is reversible, and removal of water is often necessary to drive the reaction to completion. libretexts.org Alternatively, reaction with diazomethane (B1218177) provides the methyl ester rapidly and in high yield, although the reagent is hazardous. libretexts.org

Amidation: Amide formation typically requires the activation of the carboxylic acid. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitates the reaction with a primary or secondary amine. libretexts.org The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. libretexts.org Another common method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. libretexts.org

Table 1: Derivatization via Esterification and Amidation

| Reaction Type | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Heat, removal of water libretexts.orglibretexts.org |

| Amidation (Coupling) | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) | Amide | Room temperature, suitable solvent (e.g., DCM, DMF) libretexts.org |

While less common for this specific substrate, the carboxylic acid can undergo reduction or decarboxylation under specific conditions.

Reduction: The direct reduction of carboxylic acids to alcohols is a challenging transformation that requires powerful reducing agents. However, modern methods allow for this conversion under milder conditions.

Decarboxylation: Standard thermal decarboxylation is not a feasible pathway for this compound as it lacks the required β-carbonyl or β-carboxyl group structure typical for such reactions. masterorganicchemistry.com However, specialized methods like photocatalytic decarboxylative reduction can be employed. nih.gov These reactions often proceed via radical intermediates, offering pathways to novel structures. nih.govorganic-chemistry.org For instance, photosensitized decarboxylation using agents like benzophenone (B1666685) can generate radical species that subsequently abstract a hydrogen atom to form N-(2-nitrophenylsulfonyl)methylamine. rsc.org

Table 2: Reduction and Decarboxylation Reactions

| Reaction Type | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Photocatalytic Decarboxylative Reduction | Photocatalyst, Light Source, H-donor | N-(2-nitrophenylsulfonyl)methylamine | Visible light, room temperature nih.govrsc.org |

Transformations of the Sulfonamide Linkage

The 2-nitrobenzenesulfonamide (B48108) ("nosyl") group is a well-known protecting group for amines in organic synthesis, and its reactivity is central to its utility.

The sulfonamide nitrogen can be further functionalized through alkylation or acylation, though alkylation is more common.

N-Alkylation: The N-H bond of the sulfonamide can be deprotonated with a suitable base, and the resulting anion can be alkylated with an alkyl halide. More advanced and catalytic methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, allow for the N-alkylation of sulfonamides using alcohols as alkylating agents. acs.orgnih.gov These reactions are often catalyzed by transition metal complexes, such as those of manganese or ruthenium, and proceed through an intermediate N-sulfonylimine which is then reduced in situ. acs.org

Table 3: N-Alkylation of the Sulfonamide

| Reaction Type | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Catalytic N-Alkylation | Alcohol (R'-OH), Metal Catalyst (e.g., Mn or Ru complex), Base | N-alkylated sulfonamide | Heat, inert atmosphere acs.orgnih.gov |

A key reaction of the nosyl group is its selective cleavage to deprotect the underlying amine. The strong electron-withdrawing nature of the ortho-nitro group facilitates nucleophilic attack on the sulfur atom.

Cleavage: The sulfonamide N-S bond can be cleaved under mild reductive conditions. chemrxiv.org This is most commonly achieved using a thiol, such as thiophenol, in the presence of a base like potassium carbonate. The thiol acts as a nucleophile, attacking the sulfur atom and displacing the protected amine. This method is highly valued for its orthogonality to many other protecting groups.

Rearrangement reactions involving the sulfonamide linkage itself are not common for this substrate. While rearrangements like the Bamberger rearrangement involve N-phenylhydroxylamines and are mechanistically distinct, they highlight the diverse reactivity of substituted aromatic nitrogen compounds. wiley-vch.de

Table 4: Cleavage of the Sulfonamide Linkage

| Reaction Type | Reagent(s) | Product | General Conditions |

|---|---|---|---|

| Nucleophilic Cleavage | Thiol (e.g., Thiophenol), Base (e.g., K₂CO₃) | Glycine (B1666218) | Room temperature, polar aprotic solvent (e.g., DMF) |

Reactivity of the Nitro Group and Benzene (B151609) Ring

The 2-nitrophenyl group has its own distinct reactivity, primarily centered on the reduction of the nitro group and electrophilic substitution on the aromatic ring.

The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution (EAS). msu.edumsu.edumasterorganicchemistry.com Through both inductive and resonance effects, it reduces the electron density of the ring, making it less nucleophilic. msu.edunih.govyoutube.com Any electrophilic attack that does occur is directed to the meta positions (relative to the nitro group). The sulfonamide group is also deactivating but is an ortho, para-director; however, the influence of the powerful nitro group typically dominates the regioselectivity of EAS reactions.

Reduction of the Nitro Group: The most common and synthetically useful reaction of the nitro group is its reduction to an amine (aniline derivative). This transformation can be accomplished using a variety of reagents and conditions. wikipedia.org Classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid. wikipedia.orgniscpr.res.in Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is also a highly effective method. msu.eduwikipedia.org This reduction converts the electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the electronic properties and reactivity of the aromatic ring.

Table 5: Reactions of the Nitro Group and Benzene Ring

| Reaction Type | Reagent(s) | Product | General Conditions |

|---|---|---|---|

| Nitro Group Reduction | Sn/HCl or Fe/HCl | 2-(2-Aminobenzenesulfonamido)acetic acid | Acidic aqueous solution, heat niscpr.res.in |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 2-(2-Aminobenzenesulfonamido)acetic acid | Pressurized H₂, suitable solvent (e.g., EtOH, EtOAc) msu.edu |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | 2-(2,4-Dinitrobenzenesulfonamido)acetic acid or 2-(2,6-Dinitrobenzenesulfonamido)acetic acid | Strongly acidic, harsh conditions masterorganicchemistry.com |

Reduction of the Nitro Group to Amino and Other Nitrogen Functions

The transformation of the nitro group in this compound is a cornerstone of its synthetic versatility, primarily through reduction to the corresponding amine, 2-aminobenzenesulfonamidoacetic acid. This conversion unlocks a wide array of subsequent derivatization possibilities. The reduction of aromatic nitro groups is a well-established process in organic chemistry, with several reliable methods available. wikipedia.org

Catalytic Hydrogenation: This method often employs catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. researchgate.netcommonorganicchemistry.com It is a highly efficient procedure, though care must be taken as it can also reduce other functionalities if not controlled properly. commonorganicchemistry.com

Metal/Acid Systems: The use of metals such as iron (Fe) or zinc (Zn) in an acidic medium like acetic acid or hydrochloric acid is a classic and mild method for nitro group reduction. researchgate.netcommonorganicchemistry.comgoogle.com Tin(II) chloride (SnCl2) in hydrochloric acid is another widely used option that is valued for its selectivity. researchgate.net

Sulfide (B99878) Reagents: Sodium sulfide (Na2S) or sodium hydrosulfite (Na2S2O4) can be used, sometimes offering selectivity in molecules with multiple nitro groups. researchgate.netcommonorganicchemistry.com

The resulting amino group on the benzene ring is significantly more reactive than the nitro group and serves as a versatile synthetic handle. For instance, it can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents. researchgate.net Furthermore, the amine can participate in cyclization reactions to form medicinally relevant heterocyclic structures like 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides. researchgate.net

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Notes |

| H₂/Pd/C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Highly efficient, but may reduce other groups. commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, solvent (e.g., ethanol) | Useful when avoiding dehalogenation is necessary. commonorganicchemistry.com |

| Fe/CH₃COOH | Acetic acid, often with heating | Mild and selective method. commonorganicchemistry.comgoogle.com |

| Zn/CH₃COOH | Acetic acid, often with heating | Mild and selective method. commonorganicchemistry.com |

| SnCl₂/HCl | Concentrated HCl, often in ethanol | A classic, reliable, and selective method. researchgate.net |

| Na₂S or Na₂S₂O₄ | Aqueous or alcoholic solution | Can offer selectivity for one nitro group over another. commonorganicchemistry.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The reactivity of the benzene ring in this compound towards substitution reactions is dictated by its electronic nature, which is heavily influenced by the two powerful electron-withdrawing groups attached to it: the nitro group (-NO₂) and the sulfonamido group (-SO₂NH-).

Electrophilic Aromatic Substitution (EAS): The benzene ring is strongly deactivated towards electrophilic attack. masterorganicchemistry.comyoutube.com Both the nitro and sulfonamido groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comyoutube.com These groups are meta-directors in EAS, meaning they would direct an incoming electrophile to the positions meta to themselves (positions 4 and 6 relative to the nitro group). However, forcing conditions are typically required for such reactions, which can lead to low yields or decomposition.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of strong electron-withdrawing groups, particularly the nitro group, makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This type of reaction does not substitute a hydrogen atom but rather a leaving group (typically a halide) on the ring. libretexts.org For SNAr to occur, two conditions must be met: the ring must be electron-deficient, and there must be a good leaving group. libretexts.org

The nitro group activates the positions ortho and para to it for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.orglibretexts.orgyoutube.com Therefore, in derivatives of this compound that contain a leaving group at the 3- or 5-position (ortho and para to the nitro group, respectively), nucleophilic substitution would be a feasible and important reaction pathway. libretexts.org This reactivity is a key feature in the synthesis of various derivatives where a nucleophile displaces a halide or other suitable leaving group. libretexts.org

Stereochemical Considerations in the Synthesis and Reactions of Chiral Derivatives

While this compound itself is an achiral molecule, chiral derivatives can be readily synthesized, most commonly by using a chiral α-amino acid in place of glycine. The 2-nitrobenzenesulfonyl group, often referred to as the "nosyl" (Ns) group, plays a crucial role in the stereochemistry of these derivatives. acs.orgresearchgate.net

When synthesizing these chiral molecules, for example by reacting a chiral amino acid with 2-nitrobenzenesulfonyl chloride, it is essential to use conditions that preserve the stereochemical integrity of the starting material. researchgate.net The nosyl group is advantageous in this context. acs.orgresearchgate.net

Studies have shown that transformations involving N-nosyl-protected amino acids can proceed with high stereochemical fidelity. For instance, the Wolff rearrangement of N-methyl-N-nosyl-α-aminoacyldiazomethanes to produce N-methyl-N-nosyl-β³-amino acids occurs with total retention of the configuration at the chiral carbon. acs.orgresearchgate.netnih.gov Furthermore, no epimerization is observed when these chiral N-nosyl amino acids are converted into their corresponding acid chlorides and coupled with other amino acid esters. acs.orgresearchgate.netnih.gov This highlights the robustness of the nosyl group in protecting the stereocenter from racemization during common synthetic manipulations. acs.orgresearchgate.net

The nosyl group's ability to maintain stereochemical configuration makes it a valuable tool in asymmetric synthesis, allowing for the construction of complex, optically pure molecules, which is of significant interest in medicinal chemistry and the development of modified peptides. acs.orgnih.govresearchgate.net

Role of 2 2 Nitrobenzenesulfonamido Acetic Acid As a Precursor and Synthetic Building Block

Utilization in the Construction of Complex Organic Scaffolds and Heterocycles

2-(2-Nitrobenzenesulfonamido)acetic acid and its derivatives are instrumental in the construction of complex organic scaffolds and various heterocyclic systems. The 2-nitrobenzenesulfonyl (nosyl) moiety serves as an effective protecting group for the amino functionality of the glycine (B1666218) backbone. This protection strategy is crucial in multi-step syntheses, preventing unwanted side reactions of the amine group while other parts of the molecule are being modified.

The nosyl group is known for its stability under various reaction conditions and its facile removal, typically using thiol-based reagents. This allows for the selective deprotection of the nitrogen atom at a desired stage of the synthesis, enabling further functionalization, such as alkylation or acylation, to build molecular complexity. For instance, N-substituted o-nitrobenzenesulfonamide derivatives are employed as building blocks in the synthesis of peptoids (oligo N-substituted glycines), which are peptidomimetic oligomers with significant pharmacological potential. researchgate.net

Furthermore, the core structure of this compound can be incorporated into larger molecules that can undergo intramolecular cyclization reactions to form heterocyclic rings. The sulfonamide nitrogen, for example, can act as a nucleophile, attacking an electrophilic center within the same molecule to form nitrogen-containing heterocycles. Research has shown that N-benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are advanced intermediates for the synthesis of nitrogenous heterocycles like indazole oxides and quinazolines. researchgate.net Similarly, 2-(benzenesulfonamido)acetic acid has been identified as a precursor to biologically active sulfur-containing heterocyclic compounds. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized Using Nosyl-Protected Precursors

| Precursor Type | Resulting Heterocycle | Key Synthetic Strategy |

|---|---|---|

| N-benzyl-2-nitrobenzenesulfonamides | Indazole oxides | Base-mediated intramolecular C-arylation |

| N-benzyl-2-nitrobenzenesulfonamides | Quinazolines | Base-mediated intramolecular C-arylation |

Applications in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency and ability to generate diverse libraries of compounds. This compound is well-suited to participate as the acidic component in prominent MCRs such as the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org By employing this compound in this reaction, a 2-nitrobenzenesulfonamido moiety can be readily incorporated into the final product.

The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, which yields a bis-amide. wikipedia.orgnih.gov Similar to the Passerini reaction, the use of this compound as the carboxylic acid component introduces the nosyl-protected amino acid scaffold into the resulting peptidomimetic structure.

The incorporation of the this compound unit through these MCRs offers several advantages:

Increased Molecular Complexity: It allows for the rapid assembly of complex molecules with multiple functional groups.

Scaffold Diversity: By varying the other components in the MCR, a diverse library of compounds with a common 2-nitrobenzenesulfonamido)acetyl core can be generated.

Post-MCR Modifications: The nosyl group in the MCR products can be selectively removed to liberate a primary or secondary amine, which can then be further functionalized to create even greater molecular diversity.

Table 2: Potential Products from Multi-Component Reactions Involving this compound

| Multi-Component Reaction | Reactants | General Product Structure |

|---|---|---|

| Passerini Reaction | This compound, Aldehyde/Ketone, Isocyanide | α-(2-(2-Nitrobenzenesulfonamido)acetoxy) amide |

Precursor for Ligand Synthesis in Organometallic Chemistry Research

The field of organometallic chemistry often relies on the design and synthesis of novel ligands to tune the properties of metal complexes for applications in catalysis, materials science, and medicine. This compound possesses multiple potential coordination sites—the carboxylate group, the sulfonamide nitrogen and oxygen atoms, and the nitro group—making it an attractive precursor for the synthesis of new ligands.

The carboxylate group can coordinate to a metal center in a monodentate or bidentate fashion. Additionally, the sulfonamide group can participate in coordination, potentially leading to the formation of chelate rings with a metal ion, which can enhance the stability of the resulting organometallic complex. Sulfonamide-containing ligands have been successfully incorporated into various metal complexes, including those of ruthenium and ferrocene, some of which have shown promising biological activity, such as anticancer and antimicrobial properties. nih.govresearchgate.net

The synthesis of ligands from this compound could involve:

Direct reaction of the compound with a metal salt, where the deprotonated carboxylate and potentially the sulfonamide group coordinate to the metal center.

Modification of the molecule to introduce additional donor atoms, creating multidentate ligands capable of forming highly stable complexes.

The electronic properties of the resulting organometallic complexes can be modulated by the presence of the electron-withdrawing nitro group on the benzene (B151609) ring, which can influence the reactivity and catalytic activity of the metal center.

Integration into Functional Materials Science (e.g., as a monomer or linker in polymers)

The unique structural features of this compound also make it a candidate for integration into functional materials such as polymers and metal-organic frameworks (MOFs).

In polymer chemistry, molecules containing both a polymerizable group and a functional moiety can be used as specialty monomers. The carboxylic acid group of this compound could be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl ester. The resulting monomer could then be copolymerized with other monomers to introduce the 2-nitrobenzenesulfonamido functionality into the polymer backbone or as a pendant group. This could impart specific properties to the polymer, such as altered solubility, thermal stability, or the ability to coordinate metal ions. For instance, the synthesis of hyperbranched polymers often utilizes AB2 monomers, and with appropriate modifications, derivatives of this compound could be designed to fit this monomer architecture. researchgate.netnih.govmdpi.comresearchgate.net

In the area of MOFs, which are crystalline materials constructed from metal ions or clusters linked by organic ligands, dicarboxylic acids are commonly used as linkers. chemrxiv.org While this compound is a monocarboxylic acid, it could be chemically modified to contain a second carboxylic acid group, making it a suitable candidate as a linker for MOF synthesis. The presence of the sulfonamide and nitro groups within the linker could lead to MOFs with interesting properties, such as enhanced gas sorption capabilities or catalytic activity.

Mechanistic and Kinetic Investigations of 2 2 Nitrobenzenesulfonamido Acetic Acid Transformations

Elucidation of Reaction Mechanisms in Key Derivatization Pathways

The derivatization of 2-(2-nitrobenzenesulfonamido)acetic acid primarily involves reactions at the amine, the carboxylic acid, and the nosyl group itself. Key pathways include N-alkylation, amide bond formation, and deprotection of the nosyl group.

One of the most significant derivatization methods is the Fukuyama-Mitsunobu reaction , which is widely used for the N-alkylation of sulfonamides. illinois.edunih.gov The nosyl group in this compound renders the N-H proton sufficiently acidic to be deprotonated under mild basic conditions, facilitating alkylation. The general mechanism of the Mitsunobu reaction involves the activation of an alcohol with a phosphine (B1218219) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to form a good leaving group. whitman.edu The deprotonated nosyl-glycine then acts as a nucleophile, displacing the activated alcohol in an SN2 fashion, leading to the N-alkylated product with an inversion of stereochemistry at the alcohol carbon. whitman.edulibretexts.org

A notable observation in the nosylation of glycine (B1666218) is the potential for bis-nosylation , where two nosyl groups are attached to the nitrogen atom of the glycine. This phenomenon is particularly prevalent with N-terminal glycine residues in peptides under standard nosylation conditions. nih.gov Computational studies suggest that the deprotonated mono-nosyl species of glycine is particularly stable, which facilitates a second nosylation. nih.gov This stability arises from the ability of the N(-) residue to get closer to the SO2 unit. nih.gov Careful optimization of the reaction, such as using only one equivalent of 2-nitrobenzenesulfonyl chloride, can yield the desired mono-nosylated product. nih.gov In contrast, amino acids with bulkier side chains like alanine, or those with longer chains like β-alanine and γ-aminobutyric acid (GABA), tend to undergo mono-nosylation under the same conditions. nih.gov

The deprotection of the nosyl group is another critical transformation. A common and efficient method involves nucleophilic aromatic substitution using a thiol, such as thiophenol, in the presence of a base like potassium carbonate. organicchemistrydata.org The mechanism involves the attack of the thiolate at the carbon atom of the benzene (B151609) ring bearing the nitro group, forming a Meisenheimer complex. This is followed by the elimination of sulfur dioxide and the free amine. organicchemistrydata.org This deprotection is a key advantage of the nosyl group over other sulfonyl protecting groups like the tosyl group. organicchemistrydata.org

Kinetic Studies and Rate Law Determination for Important Synthetic Steps

While specific kinetic studies and rate law determinations for the synthesis of this compound are not extensively documented in readily available literature, kinetic investigations of related reactions provide valuable insights. The synthesis of this compound involves the reaction of glycine with 2-nitrobenzenesulfonyl chloride.

Studies on the nitrosation of amino acids, which also involves an electrophilic attack on the amino group, have shown that the reaction rate is often dependent on the concentration of both the amino acid and the nitrosating agent. For instance, the nitrosation of several α-, β-, and γ-amino acids in acidic media was found to follow the rate equation: r = k[amino acid][nitrite]² . nih.gov This second-order dependence on the nitrite (B80452) concentration suggests a mechanism involving dinitrogen trioxide as the primary nitrosating agent. nih.gov By analogy, the rate of nosylation of glycine could be expected to be dependent on the concentrations of both glycine and 2-nitrobenzenesulfonyl chloride.

Kinetic studies on the acidolysis of N-acyl-N,α,α-trialkyl glycine amides have demonstrated a first-order dependence on the substrate. nsf.gov The reaction rates were analyzed using the Taft equation, which correlates reaction rates with polar and steric substituent parameters. This approach allows for the quantification of the electronic and steric effects on the reaction rate. nsf.gov

The following table presents hypothetical rate constants for the nosylation of glycine under different conditions, illustrating how reaction parameters can influence the reaction rate.

| Entry | Solvent | Temperature (°C) | Base | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|---|

| 1 | Acetonitrile (B52724) | 25 | Triethylamine (B128534) | 0.05 |

| 2 | Dimethylformamide (DMF) | 25 | Triethylamine | 0.12 |

| 3 | Acetonitrile | 50 | Triethylamine | 0.25 |

| 4 | Acetonitrile | 25 | Pyridine (B92270) | 0.03 |

Influence of Substituent Effects on Reaction Rates and Selectivity

Substituent effects play a profound role in the reactivity and selectivity of transformations involving this compound. The key substituents influencing its chemistry are the nitro group on the benzene ring and the substituents on the glycine backbone in its derivatives.

The 2-nitro group is a strong electron-withdrawing group, which has several important consequences. Firstly, it increases the acidity of the N-H proton of the sulfonamide, making it easier to deprotonate for reactions like the Fukuyama-Mitsunobu alkylation. Secondly, it activates the aromatic ring for nucleophilic aromatic substitution, which is the basis for the thiolate-mediated deprotection of the nosyl group. The electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate, thus facilitating the reaction. organicchemistrydata.org If the nitro group were to be reduced to an amino group, the deprotection via nucleophilic aromatic substitution becomes significantly more difficult because the ring is no longer electron-poor. researchgate.net

The position of the nitro group is also crucial. In this compound, the ortho-nitro group provides steric hindrance around the sulfonyl group, which can influence the approach of nucleophiles. Electron-withdrawing groups on the aromatic ring generally promote the extrusion of SO2 in the mass spectrometric fragmentation of arylsulfonamides. nih.gov

In derivatized forms of this compound, substituents on the alkyl chain of the glycine moiety can also exert significant influence. Steric hindrance from bulky substituents can slow down reaction rates, as observed in the acidolysis of N-acyl-N,α,α-trialkyl glycine amides. nsf.gov However, in some cases, electronic effects can override steric effects. nsf.gov

The following table summarizes the expected effects of different substituents on the aromatic ring on the rate of nucleophilic aromatic substitution for deprotection.

| Substituent at para-position | Electronic Effect | Expected Effect on Deprotection Rate |

|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Increases rate |

| -CN | Electron-Withdrawing | Increases rate |

| -Cl | Electron-Withdrawing (Inductive) | Increases rate |

| -H | Neutral | Reference rate |

| -CH₃ | Electron-Donating | Decreases rate |

| -OCH₃ | Strongly Electron-Donating (Resonance) | Decreases rate |

Spectroscopic and Computational Approaches to Support Mechanistic Hypotheses

Spectroscopic and computational methods are indispensable tools for elucidating the structure of this compound and its derivatives, as well as for supporting proposed reaction mechanisms.

X-ray crystallography has been used to determine the three-dimensional structure of derivatives of this compound. For instance, the crystal structure of 2-{1-[(2-nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid reveals a C-SO₂-NH-C torsion angle of 64.54(14)°. bhu.ac.in Such data provides precise information on bond lengths, bond angles, and conformations, which can be correlated with reactivity.

NMR spectroscopy is fundamental for characterizing the products of transformations. In the ¹H NMR spectrum of a typical N-nosyl amino acid, the protons of the aromatic ring appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the nitro and sulfonyl groups. The α-protons of the glycine moiety would also be expected to be shifted downfield compared to free glycine. For comparison, the methylene (B1212753) protons in free glycine appear around 3.55 ppm in D₂O. chemicalbook.com In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would appear around 170-180 ppm, while the aromatic carbons would be in the 120-150 ppm range. libretexts.org The α-carbon of the glycine moiety would be expected in the 40-50 ppm region. bmrb.io

FT-IR spectroscopy provides information about the functional groups present. Characteristic peaks for this compound would include strong absorptions for the asymmetric and symmetric stretching of the S=O bonds of the sulfonyl group (around 1350 and 1160 cm⁻¹), the asymmetric stretching of the NO₂ group (around 1530 cm⁻¹), and the C=O stretching of the carboxylic acid (around 1700-1750 cm⁻¹). nih.govthermofisher.com

Mass spectrometry is used to determine the molecular weight and fragmentation patterns, which can help in structure elucidation. Aromatic sulfonamides often show a characteristic fragmentation involving the loss of SO₂ (64 Da). nih.gov For this compound, fragmentation would also likely involve the loss of the carboxyl group (-COOH, 45 Da). libretexts.org

Computational chemistry , particularly Density Functional Theory (DFT), is a powerful tool for supporting mechanistic hypotheses. DFT calculations can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict spectroscopic properties. globalresearchonline.net For example, computational studies on the bis-nosylation of glycine helped to explain the stability of the mono-nosyl anion intermediate. nih.gov DFT can also be used to analyze the electronic structure of the nosyl group and how it influences reactivity. globalresearchonline.net

The following table provides representative spectroscopic data for compounds related to this compound.

| Spectroscopic Technique | Functional Group/Proton | Expected Chemical Shift/Frequency/m/z |

|---|---|---|

| ¹H NMR | Aromatic-H | δ 7.5 - 8.5 ppm |

| ¹H NMR | α-CH₂ | δ ~4.0 ppm |

| ¹³C NMR | C=O (acid) | δ 170 - 180 ppm |

| ¹³C NMR | Aromatic-C | δ 120 - 150 ppm |

| FT-IR | S=O stretch (asymm) | ~1350 cm⁻¹ |

| FT-IR | NO₂ stretch (asymm) | ~1530 cm⁻¹ |

| Mass Spec (EI) | [M - SO₂]⁺ | [M - 64]⁺ |

| Mass Spec (EI) | [M - COOH]⁺ | [M - 45]⁺ |

Computational and Theoretical Chemistry Studies of 2 2 Nitrobenzenesulfonamido Acetic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 2-(2-Nitrobenzenesulfonamido)acetic acid, DFT calculations can map its electron density distribution and determine the energies of its molecular orbitals.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating electronic transitions and chemical reactions. researchgate.net Studies on similar nitro-aromatic compounds have shown that the presence of electron-withdrawing groups, such as the nitro (-NO₂) and sulfonyl (-SO₂) groups in this compound, significantly influences these orbital energies. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich regions (nucleophilic sites), typically colored in red, and electron-poor regions (electrophilic sites), colored in blue. For this compound, the oxygen atoms of the nitro, sulfonyl, and carboxyl groups would be expected to be highly electronegative, representing sites susceptible to electrophilic attack.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are instrumental in comparing the reactivity of a parent molecule with its derivatives.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

| Ionization Potential (I) | 7.5 eV |

| Electron Affinity (A) | 3.0 eV |

| Electronegativity (χ) | 5.25 eV |

| Chemical Hardness (η) | 2.25 eV |

Note: The data in the table is for illustrative purposes, based on typical values for similar compounds, and does not represent experimentally verified data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a flexible molecule like this compound is heavily dependent on its three-dimensional shape or conformation. Conformational analysis computationally explores the potential energy surface of the molecule to identify stable, low-energy conformers.

A key area of flexibility in this molecule is the carboxylic acid group. Computational studies on acetic acid have shown that the carboxyl group exists in two primary planar conformations: syn and anti, which refer to the orientation of the O=C-O-H dihedral angle. nih.gov In the gas phase, the syn conformation is significantly more stable. However, in an aqueous solution, the anti conformation can become the lower free energy state due to more favorable hydrogen bonding interactions with surrounding water molecules. nih.gov This highlights the crucial role of the solvent environment in determining conformational preference.

Molecular Dynamics (MD) simulations provide a method to study the dynamic behavior of a molecule over time. By simulating the movements and interactions of the molecule and surrounding solvent molecules, MD can reveal how the molecule flexes, changes conformation, and interacts with its environment. For example, MD simulations of acetic acid in water have been used to study the formation of intermolecular structures, such as cyclic hydrogen-bonded dimers and chain-like aggregates. nih.gov Such simulations for this compound could provide insights into its solvation, aggregation behavior, and the stability of different conformers in a biological context.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum. For this compound, key predicted vibrations would include the asymmetric and symmetric stretching of the sulfonyl (SO₂) and nitro (NO₂) groups, the carbonyl (C=O) stretch of the carboxylic acid, and the N-H stretch of the sulfonamide. Comparing the computed spectrum with the experimental one helps in the detailed assignment of vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei. uncw.edu The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by comparing them to a reference standard like tetramethylsilane (B1202638) (TMS). For complex molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-weighted average of the chemical shifts for all stable conformers to achieve good agreement with experimental results. github.io

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~10.0-12.0 | ~170-175 |

| Methylene (B1212753) (CH₂) | ~4.0-4.5 | ~45-50 |

| Sulfonamide (NH) | ~8.0-9.0 | - |

| Aromatic C-SO₂ | - | ~135-140 |

| Aromatic C-NO₂ | - | ~145-150 |

| Aromatic C-H | ~7.5-8.5 | ~120-135 |

Note: The data in the table is for illustrative purposes, based on typical chemical shifts for the respective functional groups, and does not represent specifically calculated data for this molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. mdpi.com Such calculations can help identify the molecular orbitals involved in the primary electronic transitions. mdpi.com

Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to map out the entire reaction pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for understanding the reaction's kinetics.

By calculating the energies of the reactants, transition state, and products, the activation energy (energy barrier) of the reaction can be determined. A lower activation energy corresponds to a faster reaction rate. Advanced simulation techniques, such as ab initio metadynamics, can be used to explore the free energy surface of a reaction. For instance, such methods have been applied to model the deprotonation of acetic acid in water, revealing the free energy barrier and the specific molecular arrangements in the reactant, transition, and product states. osti.gov For this compound, these methods could be used to model reactions such as the reduction of the nitro group or the hydrolysis of the sulfonamide bond, providing a detailed, atomistic view of the reaction mechanism. researchgate.net

In Silico Design of Novel Derivatives with Predicted Reactivity

In silico design utilizes computational modeling to create and evaluate novel chemical compounds before they are synthesized in a laboratory. This structure-based drug design approach significantly accelerates the discovery of new molecules with desired properties.

Starting with the core structure of this compound, new derivatives can be designed by computationally modifying its functional groups. For example, substituents could be added to the aromatic ring, or the acetic acid moiety could be replaced with other groups. For each designed derivative, the computational methods described in the previous sections can be applied to predict its properties. DFT calculations can predict changes in electronic structure and reactivity, while molecular docking simulations can predict the binding affinity of the new compounds to a specific biological target, such as an enzyme active site. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which correlate calculated molecular descriptors with experimentally observed biological activity. nih.govresearchgate.net By establishing these relationships, the activity of newly designed compounds can be predicted computationally. This iterative process of design and evaluation allows for the rapid screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Advanced Analytical Methodologies for Research Grade Characterization of 2 2 Nitrobenzenesulfonamido Acetic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass-to-charge ratio (m/z) measurements. For 2-(2-Nitrobenzenesulfonamido)acetic acid, with a molecular formula of C₈H₈N₂O₆S, the expected exact mass can be calculated and compared with the experimentally determined value, typically with a mass accuracy in the low parts-per-million (ppm) range.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS for the analysis of polar molecules like this compound. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is observed, while in positive ion mode (ESI+), the protonated molecule [M+H]⁺ is detected. evitachem.com

Table 1: Predicted HRMS Data for this compound

| Ion | Predicted m/z |

| [M-H]⁻ | 259.0084 |

| [M+H]⁺ | 261.0230 |

| [M+Na]⁺ | 283.0050 |

Note: The predicted m/z values are calculated based on the monoisotopic masses of the constituent elements.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. For this compound, predictable fragmentation pathways include the loss of the carboxylic acid group (-COOH) and cleavage of the sulfonamide (S-N) bond. evitachem.com In studies of derivatives, such as those involving a 2-nitrobenzenesulfonyl moiety, a characteristic fragment ion corresponding to the 2-nitrobenzenesulfonylate moiety (C₆H₄NO₅S) is often observed in negative ion mode, serving as a signature for this structural component. mdpi.com

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized for complete structural assignment.

1D NMR Spectroscopy:

¹H NMR: Provides information about the chemical environment of protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the nitrobenzenesulfonyl group, the methylene (B1212753) (-CH₂-) protons of the acetic acid moiety, and the amine (-NH-) proton of the sulfonamide. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro and sulfonyl groups. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR: Reveals the chemical environment of each carbon atom. The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the methylene carbon. The positions of these signals are characteristic of their respective functional groups. For glycine (B1666218), the parent amino acid, the carboxyl carbon resonates around 175 ppm and the α-carbon around 42 ppm in an aqueous environment. chemicalbook.com

2D NMR Spectroscopy: Multi-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are spin-spin coupled, typically over two to three bonds. researchgate.net For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that maps protons to their directly attached carbons. researchgate.net This is instrumental in assigning the ¹³C signals by correlating them to their known ¹H assignments. For example, the methylene protons of the acetic acid moiety would show a cross-peak with the corresponding methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems. For instance, correlations from the methylene protons to the carbonyl carbon and the sulfonamide-bearing aromatic carbon would be expected.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom | Expected Chemical Shift (ppm) | Notes |

| Nitroaromatic Ring | ¹H | 7.5 - 8.5 | Complex multiplet pattern due to coupling between adjacent protons. |

| Methylene (-CH₂-) | ¹H | ~4.0 | Singlet or doublet depending on coupling with the NH proton. |

| Sulfonamide (-NH-) | ¹H | Variable, often broad | Chemical shift is concentration and solvent dependent. |

| Carboxylic Acid (-COOH) | ¹H | 10 - 13, broad | Often exchanges with D₂O. |

| Nitroaromatic Ring | ¹³C | 120 - 150 | Six distinct signals expected. |

| Methylene (-CH₂-) | ¹³C | ~45 | |

| Carbonyl (-C=O) | ¹³C | 170 - 180 |

Note: These are approximate chemical shift ranges based on typical values for the respective functional groups and may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Absolute Structure Determination and Conformation

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles, which together define the molecule's absolute conformation and its packing in the crystal lattice.

Similarly, the crystal structure of a more complex derivative, 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid, has been elucidated. nih.gov This analysis highlights key structural features that are likely relevant to the parent compound, such as the formation of inversion dimers through O-H···O hydrogen bonds involving the carboxyl groups, creating R₂²(8) ring motifs. nih.gov

Table 3: Crystallographic Data for N-(2-Nitrophenylsulfonyl)glycine methyl ester

| Parameter | Value |

| Chemical Formula | C₉H₁₀N₂O₆S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.519(2) |

| b (Å) | 9.006(2) |

| c (Å) | 12.825(3) |

| β (°) | 96.90(3) |

| Volume (ų) | 1206.3(4) |

| Z | 4 |

| Temperature (K) | 295 |

Source: Data from Bornaghi et al., Acta Cryst. (2005). E61, o323–o325. researchgate.net

These crystallographic studies confirm the connectivity of the atoms and reveal the preferred spatial arrangement, which is crucial for understanding the molecule's reactivity and intermolecular interactions.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment in Research Samples

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of research-grade compounds. For a non-volatile and polar compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is typically employed for purity analysis. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier (e.g., trifluoroacetic acid or formic acid) to ensure good peak shape for the carboxylic acid.

The purity of the sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity research sample should exhibit a single, sharp, and symmetrical peak with minimal to no impurity peaks. The retention time (RT) is a characteristic property of the compound under specific chromatographic conditions.

Table 4: Typical RP-HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 3 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Linear gradient from low to high %B (e.g., 5% to 95% B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the compound absorbs (e.g., 254 nm) |

| Column Temp. | 25 °C |

Note: These are general parameters and must be optimized for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of this compound due to its low volatility and thermal lability. Derivatization to a more volatile ester might be possible but is less direct than HPLC.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Property Elucidation

Spectroscopic techniques that probe the vibrational and electronic transitions within a molecule provide valuable information about its functional groups and electronic structure.

Vibrational Spectroscopy (FTIR and Raman): Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a "fingerprint" of the molecule based on the vibrations of its chemical bonds. The two techniques are complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa.

Key expected vibrational bands for this compound include:

O-H stretch (Carboxylic Acid): A very broad band in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded dimer.

N-H stretch (Sulfonamide): A peak around 3300-3200 cm⁻¹.

C=O stretch (Carbonyl): A strong, sharp peak in the IR spectrum around 1700-1725 cm⁻¹.

NO₂ stretches (Nitro group): Two strong bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1360 cm⁻¹.

SO₂ stretches (Sulfonyl group): An asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹.

Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.

Table 5: Key Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Sulfonamide | N-H stretch | 3300-3200 |

| Carbonyl | C=O stretch | 1725-1700 |

| Nitro Group | Asymmetric NO₂ stretch | 1560-1520 |

| Nitro Group | Symmetric NO₂ stretch | 1360-1345 |

| Sulfonyl Group | Asymmetric SO₂ stretch | ~1350 |

| Sulfonyl Group | Symmetric SO₂ stretch | ~1160 |

Electronic Spectroscopy (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ). For this compound, absorbance is expected due to the π → π* transitions of the nitroaromatic system and n → π* transitions of the nitro and carbonyl groups. Predicted absorbance maxima are around 260 nm for the π → π* transition of the aromatic ring and 330 nm for the n → π* transition of the nitro group. evitachem.com

Emerging Research Frontiers and Unexplored Avenues for 2 2 Nitrobenzenesulfonamido Acetic Acid

The scientific journey of a molecule often extends far beyond its initial synthesis and characterization. For 2-(2-Nitrobenzenesulfonamido)acetic acid, a compound featuring a key o-nitrobenzenesulfonyl (nosyl) protecting group, the future holds significant promise. The unique electronic and steric properties conferred by the nosyl group, combined with the bifunctional nature of the glycine (B1666218) scaffold, open up numerous avenues for advanced chemical research. This article explores the emerging frontiers and untapped potential of this compound, focusing on stereoselective synthesis, automation, catalysis, materials science, and sustainable production paradigms.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 2-(2-nitrobenzenesulfonamido)acetic acid?